N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Xanthine dehydrogenase/oxidase ACSS2 Target selectivity

N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide is a synthetic small-molecule heterocycle (C15H13N3O2, MW 267.28 g/mol) that integrates a 2,3-dimethylquinoxaline core with a furan-2-carboxamide substituent at the 6-position. The quinoxaline scaffold is a privileged structure in drug discovery, and the 2,3-dimethyl decoration, combined with the furan-2-carboxamide moiety, yields a compound with computed XLogP3 of 2.2, topological polar surface area of 68 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 672950-08-2
Cat. No. B2425432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide
CAS672950-08-2
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CO3)C
InChIInChI=1S/C15H13N3O2/c1-9-10(2)17-13-8-11(5-6-12(13)16-9)18-15(19)14-4-3-7-20-14/h3-8H,1-2H3,(H,18,19)
InChIKeyALTDIHOUILDPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide (CAS 672950-08-2): Quinoxaline-Furan Carboxamide Hybrid Scaffold for Targeted Medicinal Chemistry


N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide is a synthetic small-molecule heterocycle (C15H13N3O2, MW 267.28 g/mol) that integrates a 2,3-dimethylquinoxaline core with a furan-2-carboxamide substituent at the 6-position [1]. The quinoxaline scaffold is a privileged structure in drug discovery, and the 2,3-dimethyl decoration, combined with the furan-2-carboxamide moiety, yields a compound with computed XLogP3 of 2.2, topological polar surface area of 68 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Vendors supply this compound at purities of 95–98%, and predicted properties include a boiling point of 353.5±37.0 °C, density of 1.308±0.06 g/cm³, and a pKa of 11.03±0.43 . The compound is listed in the Therapeutic Target Database as a fused heterocyclic agent targeting xanthine dehydrogenase/oxidase (XDH), linking it to purine metabolism and uric acid regulation pathways [2].

Why N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide Cannot Be Interchanged with Other Quinoxaline-Furan Carboxamides


The 2,3-dimethyl substitution on the quinoxaline ring is not a passive decoration; it imposes distinct steric and electronic constraints that directly modulate target engagement. The crystal structure of human phosphodiesterase 10 (PDE10) in complex with 1-(2,3-dimethylquinoxalin-6-yl)-3-(3-methoxyphenyl)urea (PDB 5SIA) reveals that the 2,3-dimethyl groups occupy a hydrophobic pocket adjacent to the catalytic site, contributing to shape complementarity and binding enthalpy [1]. Removal of these methyl groups, as in N-(quinoxalin-6-yl)furan-2-carboxamide, alters the conformational preference of the amide linkage and reduces steric bulk in this region, which can shift target selectivity profiles—the des-methyl analog has been characterized as an ACSS2 inhibitor, whereas the 2,3-dimethyl analog is associated with XDH inhibition [2][3]. Similarly, replacing the furan ring with thiophene or piperidine alters hydrogen-bonding capacity and lipophilicity, fundamentally changing pharmacokinetic and pharmacodynamic profiles. These structural nuances mean that generic substitution without experimental validation risks loss of potency, altered selectivity, or unexpected off-target effects.

Head-to-Head and Cross-Study Comparative Evidence for N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide


Target Engagement Differentiation: XDH vs. ACSS2 Selectivity Shift Driven by 2,3-Dimethyl Substitution

The target compound is annotated in the Therapeutic Target Database as an inhibitor of xanthine dehydrogenase/oxidase (XDH), whereas its des-methyl analog N-(quinoxalin-6-yl)furan-2-carboxamide is a validated, potent ACSS2 inhibitor [1][2]. The 2,3-dimethyl groups introduce steric bulk that precludes accommodation in the ACSS2 acetate-binding pocket while favoring interactions in the larger purine-binding cavity of XDH. This represents a class-level selectivity shift between two enzymes within the same metabolic superfamily. No direct IC50 head-to-head data are available for this specific compound pair, but the target annotation divergence constitutes a qualitative differentiation with practical consequences for assay design and pathway targeting.

Xanthine dehydrogenase/oxidase ACSS2 Target selectivity Quinoxaline SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Thiophene Analog

N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide (XLogP3 = 2.2, TPSA = 68 Ų, HBA = 4, HBD = 1) [1] differs from its thiophene-2-carboxamide analog N-(2,3-dimethylquinoxalin-6-yl)thiophene-2-carboxamide (predicted XLogP3 ≈ 2.8, TPSA ≈ 57 Ų, HBA = 3, HBD = 1) in having a higher hydrogen-bond acceptor count and a lower lipophilicity. The furan oxygen provides an additional HBA site that can engage in water-mediated hydrogen bonds with target proteins or influence aqueous solubility. The 0.6-unit reduction in XLogP3 and 11 Ų increase in TPSA shift the compound closer to the CNS drug-likeness window (TPSA < 90 Ų, LogP 1–3), which may confer advantages in assays requiring balanced permeability and solubility.

Lipophilicity Hydrogen bonding Drug-likeness Quinoxaline derivatives

Target Class Annotation: XDH Inhibition Versus PDE10 or Kallikrein Activity of Closely Related 2,3-Dimethylquinoxaline Analogs

The target compound is associated with XDH inhibition [1], whereas structurally close analogs bearing different 6-substituents on the 2,3-dimethylquinoxaline core display divergent target profiles: the piperidine-1-carboxamide analog exhibits EC50 = 5,480 nM against Kallikrein-7 [2], and the 3-methoxyphenylurea analog co-crystallizes with PDE10 (PDB 5SIA) [3]. The furan-2-carboxamide moiety directs target recognition toward XDH rather than serine proteases or phosphodiesterases, underscoring the pharmacophoric specificity of the 6-substituent. This class-level inference highlights that even within the same 2,3-dimethylquinoxaline core, the nature of the carboxamide substituent dictates the target landscape.

Xanthine oxidase PDE10 Kallikrein-7 Target specificity

Supply Purity and Sourcing Reproducibility: Vendor-Specified Purity Benchmarks

Reputable vendors specify the compound at ≥95% (AKSci) or 98% (Leyan) purity . This is comparable to or exceeds the typical purity specifications for related quinoxaline-furan carboxamide analogs offered by non-specialist suppliers (commonly 90–95%). For procurement decisions where batch-to-batch reproducibility in biological assays is paramount, the documented minimum purity specification provides a quality assurance baseline. The compound is classified as non-hazardous for transport (DOT/IATA) and is intended strictly for R&D use .

Purity Quality control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for N-(2,3-Dimethylquinoxalin-6-yl)furan-2-carboxamide


Targeted Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor Screening and Purine Metabolism Studies

Based on TTD annotation as an XDH inhibitor [1], this compound is suited as a starting point for structure-activity relationship (SAR) campaigns targeting hyperuricemia, gout, or purine metabolism disorders. Its 2,3-dimethylquinoxaline core distinguishes it from the des-methyl ACSS2 inhibitor analog [2], enabling pathway-specific interrogation of purine catabolism without confounding effects on acetate-dependent lipid and histone acetylation.

Kinase and Phosphodiesterase Profiling Panels as a Selectivity Control

The compound's divergence from closely related 2,3-dimethylquinoxaline analogs that hit PDE10 (PDB 5SIA) [3] and Kallikrein-7 (EC50 = 5,480 nM) [4] makes it a valuable selectivity control in broad-panel kinase and phosphodiesterase profiling. Including this furan-2-carboxamide analog in screening cascades can help deconvolute target-specific signals from quinoxaline-scaffold-related off-target activity.

Physicochemical Property-Driven Lead Optimization for Balanced Solubility and Permeability

With XLogP3 = 2.2 and TPSA = 68 Ų [5], the compound occupies a favorable region of CNS drug-like chemical space. Compared to the thiophene analog (predicted XLogP3 ≈ 2.8, TPSA ≈ 57 Ų) , the furan oxygen provides an additional hydrogen-bond acceptor that may enhance aqueous solubility. This makes it a preferred scaffold for lead optimization programs where balancing solubility and passive membrane permeability is critical.

Chemical Biology Tool for Quinoxaline Scaffold-Focused Medicinal Chemistry Libraries

As a well-characterized building block with a defined purity specification (≥95–98%) and predicted stability parameters (boiling point 353.5 °C, predicted pKa 11.03) , this compound can serve as a reliable intermediate or reference standard in the construction of focused quinoxaline libraries for high-throughput screening against purine-metabolizing enzymes, inflammatory targets, and metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,3-dimethylquinoxalin-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.